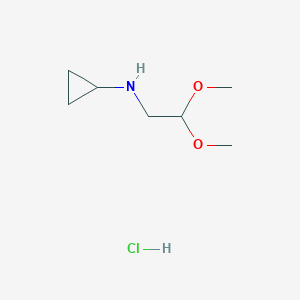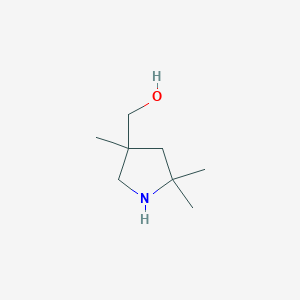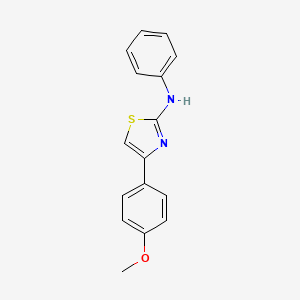![molecular formula C8H14FNO3S B2809754 3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride CAS No. 2248828-42-2](/img/structure/B2809754.png)
3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride is a complex organic compound that features a sulfonyl fluoride group, a cyclopropane ring, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride typically involves multiple steps. One common approach is to start with the preparation of the 2-methylcyclopropanecarbonyl chloride, which is then reacted with 3-aminopropane-1-sulfonyl fluoride under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, the use of catalysts to enhance reaction rates and yields is common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The carbonyl group in the cyclopropane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amide linkage can be oxidized to form corresponding sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions include sulfonamides, alcohols, and substituted sulfonyl fluorides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition due to its ability to form covalent bonds with active site residues.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride exerts its effects often involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to interact with amino acid residues in proteins, thereby inhibiting their function. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Cyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride
- 3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl chloride
- 3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl bromide
Uniqueness
3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity and specificity towards nucleophiles. This makes it particularly useful in applications requiring selective covalent modification of biomolecules.
Propiedades
IUPAC Name |
3-[(2-methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO3S/c1-6-5-7(6)8(11)10-3-2-4-14(9,12)13/h6-7H,2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWIYTMKPKTZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCCS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide](/img/structure/B2809673.png)


![1-allyl-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2809678.png)
![N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2809679.png)


![N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2809687.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)
![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809689.png)


![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)
